VU6019650

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

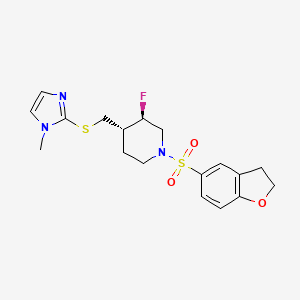

C18H22FN3O3S2 |

|---|---|

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |

InChI |

InChI=1S/C18H22FN3O3S2/c1-21-8-6-20-18(21)26-12-14-4-7-22(11-16(14)19)27(23,24)15-2-3-17-13(10-15)5-9-25-17/h2-3,6,8,10,14,16H,4-5,7,9,11-12H2,1H3/t14-,16+/m1/s1 |

Clé InChI |

MWXZKSDFCSPEBK-ZBFHGGJFSA-N |

SMILES isomérique |

CN1C=CN=C1SC[C@H]2CCN(C[C@@H]2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

SMILES canonique |

CN1C=CN=C1SCC2CCN(CC2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Origine du produit |

United States |

Foundational & Exploratory

The Orthosteric Antagonist VU6019650: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] Developed through the chemical optimization of high-throughput screening hits, this compound has emerged as a critical tool for investigating the physiological and pathological roles of the M5 receptor, particularly in the context of substance use disorders.[2][3] this compound exhibits favorable physicochemical properties for systemic administration and demonstrates brain penetrance, making it suitable for preclinical in vivo studies.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Format | Parameter | Value (nM) |

| Human M5 mAChR | Calcium Mobilization | IC50 | 36[1][2][3] |

| Human M1 mAChR | Calcium Mobilization | IC50 | >10,000 |

| Human M2 mAChR | Calcium Mobilization | IC50 | >10,000 |

| Human M3 mAChR | Calcium Mobilization | IC50 | >10,000 |

| Human M4 mAChR | Calcium Mobilization | IC50 | >10,000 |

Data derived from studies on human recombinant receptors.

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route of Administration | Value |

| Brain Kp | Intraperitoneal | 0.27[1] |

| Brain Kp,uu | Intraperitoneal | 0.43[1] |

Kp: Brain to plasma concentration ratio. Kp,uu: Unbound brain to unbound plasma concentration ratio.

Signaling Pathways

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). The M5 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the M5 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound blocks this activation at the orthosteric binding site, thereby inhibiting the downstream signaling events.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is used to determine the potency of this compound as an antagonist at the human M1-M5 muscarinic receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors are cultured in standard media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4) in a buffered saline solution for 1 hour at 37°C.

-

Compound Preparation: this compound is serially diluted to a range of concentrations in the assay buffer.

-

Antagonist Incubation: The dye solution is removed, and the various concentrations of this compound are added to the wells. The plate is incubated for a specified period.

-

Agonist Challenge: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An EC80 concentration of the agonist, acetylcholine, is added to the wells to stimulate the receptors.

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the acetylcholine-induced calcium response. The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated using non-linear regression analysis.

Ex Vivo Electrophysiology: Brain Slice Recordings

This protocol is used to assess the ability of this compound to block agonist-induced increases in the firing rate of dopamine neurons in the ventral tegmental area (VTA).

Methodology:

-

Brain Slice Preparation: Coronal midbrain slices containing the VTA are prepared from rodents.

-

Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.

-

Neuron Identification: Dopamine neurons in the VTA are visually identified.

-

Electrophysiological Recordings: Whole-cell patch-clamp or cell-attached recordings are performed to measure the spontaneous firing rate of the identified neurons.

-

Baseline Recording: A stable baseline firing rate is recorded for several minutes.

-

Agonist Application: A non-selective muscarinic agonist, such as oxotremorine-M, is bath-applied to the slice to induce an increase in the neuronal firing rate.

-

Antagonist Application: After observing the agonist effect, this compound is co-applied with the agonist to determine its ability to reverse or block the agonist-induced increase in firing.

-

Data Analysis: The firing rates before, during, and after the application of the agonist and antagonist are quantified and compared to determine the inhibitory effect of this compound.

In Vivo Pharmacology: Oxycodone Self-Administration in Rats

This behavioral model assesses the potential of this compound to reduce the rewarding effects of opioids.[1]

References

- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Pharmacology of VU6019650: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a novel small molecule that has emerged as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its development has been driven by the growing interest in the M5 receptor as a potential therapeutic target for central nervous system (CNS) disorders, particularly substance use disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the key experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the orthosteric binding site of the M5 muscarinic acetylcholine receptor. This means it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding location on the receptor. By occupying this site, this compound prevents ACh from binding and activating the receptor, thereby inhibiting downstream signaling. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[3][4][5][6][7] Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively curtails this entire signaling cascade.

Signaling Pathway of M5 Receptor Antagonism by this compound

Caption: M5 receptor signaling and its inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | M5 | 36 nM | [1][2] |

| Selectivity | Human | M1-M4 | >100-fold | [1][2] |

Table 2: In Vivo Data for this compound

| Experiment | Species | Effect | Reference |

| Acute Brain Slice Electrophysiology | Rat (Sprague-Dawley) | Blocked oxotremorine-M-induced increases in neuronal firing rates in the ventral tegmental area (VTA) | [1][2] |

| Behavioral Pharmacology | Rat (Sprague-Dawley) | Inhibited oxycodone self-administration | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M5 receptor.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in standard growth medium.

-

Cells are seeded into 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.[8]

2. Dye Loading:

-

The growth medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.[8][9][10][11][12]

-

The plate is incubated at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.[8][9]

3. Compound Addition and Fluorescence Reading:

-

The dye-loading solution is removed, and the cells are washed again with the physiological buffer.

-

This compound, at varying concentrations, is added to the wells and pre-incubated for a defined period.

-

An M5 receptor agonist (e.g., acetylcholine or oxotremorine-M) at a concentration that elicits a submaximal response (EC80) is then added to stimulate calcium release.[13]

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[8]

4. Data Analysis:

-

The increase in fluorescence upon agonist addition is quantified.

-

The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for the Calcium Mobilization Assay.

Acute Brain Slice Electrophysiology

This technique is employed to assess the functional effects of this compound on neuronal activity in a brain region relevant to its potential therapeutic application, the ventral tegmental area (VTA).[1][2]

1. Brain Slice Preparation:

-

A rodent (e.g., Sprague-Dawley rat) is anesthetized and decapitated.

-

The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based solution) to maintain neuronal viability.[14][15][16][17][18]

-

Coronal or horizontal slices containing the VTA are prepared using a vibratome.[15]

-

The slices are then transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allowed to recover for at least one hour before recording.[15][17]

2. Whole-Cell Patch-Clamp Recording:

-

A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

VTA neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

A glass micropipette filled with an internal solution is carefully guided to a neuron of interest.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and currents.[14][15][16][18]

3. Drug Application and Data Acquisition:

-

The baseline spontaneous firing rate of the VTA neuron is recorded.

-

An M5 receptor agonist, such as oxotremorine-M, is bath-applied to the slice to induce an increase in the neuronal firing rate.[1][2]

-

Once a stable agonist-induced firing rate is established, this compound is co-applied to the bath.

-

Changes in the neuron's firing rate in the presence of this compound are recorded and analyzed to determine its inhibitory effect.

4. Data Analysis:

-

The neuronal firing frequency (in Hz) is calculated for each experimental condition (baseline, agonist, agonist + this compound).

-

The percentage inhibition of the agonist-induced firing by this compound is determined.

Caption: Workflow for Acute Brain Slice Electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for conditions such as opioid use disorder. The experimental methodologies outlined in this guide provide a framework for the continued characterization of this compound and other M5-selective ligands.

References

- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. hellobio.com [hellobio.com]

- 10. agilent.com [agilent.com]

- 11. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]

- 16. digitalcommons.providence.org [digitalcommons.providence.org]

- 17. precisionary.com [precisionary.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to VU6019650: A Potent and Selective M5 Orthosteric Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU6019650, a novel and potent orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Chemical Structure and Properties

This compound is a synthetic molecule with the IUPAC name (3R,4S)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-fluoro-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3R,4S)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-fluoro-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine | [1] |

| SMILES Code | O=S(C1=CC(CCO2)=C2C=C1)(N3CC--INVALID-LINK----INVALID-LINK--C3)=O | [1] |

| Chemical Formula | C18H22FN3O3S2 | [1] |

| Molecular Weight | 411.51 g/mol | [1] |

| Exact Mass | 411.1087 | [1] |

| Elemental Analysis | C, 52.54%; H, 5.39%; F, 4.62%; N, 10.21%; O, 11.66%; S, 15.58% | [1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[2][3] It exhibits high affinity for the human M5 receptor with over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[2][3]

The M5 receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[4] this compound acts by competitively binding to the orthosteric site of the M5 receptor, thereby blocking the binding of the endogenous agonist, acetylcholine, and subsequent downstream signaling.

Figure 1: Simplified signaling pathway of the M5 receptor and the inhibitory action of this compound.

In Vitro Potency and Selectivity

The antagonist activity of this compound was determined using a calcium mobilization assay in CHO cells stably expressing the human M5 receptor.

| Receptor Subtype | IC50 (nM) | Selectivity (fold vs. hM5) | Reference |

| Human M5 | 36 | - | [2][3] |

| Human M1 | >10,000 | >278 | [2][3] |

| Human M2 | >10,000 | >278 | [2][3] |

| Human M3 | >10,000 | >278 | [2][3] |

| Human M4 | >10,000 | >278 | [2][3] |

In Vivo and Ex Vivo Activity

This compound has demonstrated efficacy in preclinical models of opioid use disorder. In acute brain slice electrophysiology studies, this compound blocked the increase in neuronal firing rates of midbrain dopamine neurons in the ventral tegmental area (VTA) induced by the nonselective muscarinic agonist oxotremorine-M.[2] Furthermore, systemic administration of this compound in rats was shown to inhibit oxycodone self-administration.[2]

Experimental Protocols

Calcium Mobilization Assay

This protocol describes the method used to determine the potency of this compound as an antagonist of the M5 receptor.

Figure 2: Experimental workflow for the calcium mobilization assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated for 24 hours.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: this compound is serially diluted and added to the wells. The plates are then incubated for 15 minutes at room temperature.

-

Agonist Addition: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation).

-

Data Analysis: The antagonist potency (IC50) is calculated from the concentration-response curves.

Acute Brain Slice Electrophysiology

This protocol outlines the procedure for assessing the effect of this compound on the firing rate of dopamine neurons in the VTA.

Methodology:

-

Slice Preparation: Coronal midbrain slices (250-300 µm thick) containing the VTA are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

-

Recording: Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.

-

Drug Application: A baseline neuronal firing rate is established. The nonselective muscarinic agonist oxotremorine-M is then bath-applied to induce an increase in firing rate.

-

Antagonist Effect: this compound is co-applied with oxotremorine-M to determine its ability to block the agonist-induced increase in firing rate.

-

Data Analysis: Changes in the neuronal firing frequency are recorded and analyzed.

Oxycodone Self-Administration in Rats

This protocol describes the in vivo model used to evaluate the potential of this compound in reducing opioid-seeking behavior.

Figure 3: Logical workflow for the oxycodone self-administration study.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

-

Training: Rats are trained to press a lever to receive an intravenous infusion of oxycodone in operant conditioning chambers. Training is typically conducted under a fixed-ratio 1 (FR1) schedule of reinforcement until stable responding is established.

-

Testing: Prior to a self-administration session, rats are pretreated with either this compound or vehicle.

-

Data Collection: The number of active lever presses (resulting in an oxycodone infusion) and inactive lever presses are recorded during the session.

-

Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions earned between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Its high potency and selectivity make it a superior probe compared to less selective muscarinic antagonists. The detailed experimental protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of M5 receptor modulation.

References

Technical Guide: VU6019650 Selectivity Profile Against M1-M4 Muscarinic Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VU6019650 is a novel orthosteric antagonist developed for the M5 muscarinic acetylcholine receptor (mAChR). Its primary utility in neuroscience and pharmacology research stems from its high potency at the M5 receptor and, critically, its significant selectivity over the other muscarinic subtypes, M1 through M4. This document provides a detailed overview of the M1-M4 selectivity profile of this compound, the experimental protocols used to determine this profile, and the underlying signaling pathways of the receptors, providing a comprehensive resource for researchers utilizing this pharmacological tool.

Selectivity Profile of this compound

This compound was identified as a highly potent M5 antagonist with an IC50 value of 36 nM for the human M5 receptor. Subsequent counter-screening against human M1, M2, M3, and M4 receptors revealed a selectivity of over 100-fold for M5 over these subtypes.[1][2][3] This indicates that the IC50 values for the M1, M2, M3, and M4 receptors are all in excess of 3600 nM.

The quantitative data for the antagonist activity of this compound at the human M1-M4 and M5 receptors are summarized in the table below.

| Receptor Subtype | Antagonist IC50 (nM) | Selectivity vs. M5 |

| hM1 | > 3600 | > 100-fold |

| hM2 | > 3600 | > 100-fold |

| hM3 | > 3600 | > 100-fold |

| hM4 | > 3600 | > 100-fold |

| hM5 | 36 | - |

Data sourced from Garrison et al., 2022, Journal of Medicinal Chemistry.[1][2]

Experimental Protocols

The selectivity of this compound was determined using a cell-based functional assay that measures changes in intracellular calcium concentration upon receptor activation. This is a standard method for assessing the activity of compounds at Gq-coupled receptors (M1, M3, M5) and can be adapted for Gi-coupled receptors (M2, M4) using specific cell lines.

Calcium Mobilization Functional Assay

Objective: To determine the potency (IC50 value) of a test compound (this compound) to inhibit the agonist-induced calcium response mediated by specific muscarinic receptor subtypes.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

-

Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist (e.g., Carbachol).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-8 AM or similar fluorescent calcium-sensitive dye.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Plating: Seed the stable cell lines into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer to create a range of concentrations for the dose-response curve.

-

Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

-

Agonist Challenge & Data Acquisition:

-

Place the cell plate into the FLIPR instrument.

-

Prepare an agonist solution (e.g., ACh) at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Initiate the FLIPR reading, which measures baseline fluorescence.

-

After a short baseline reading, the instrument automatically adds the EC80 agonist solution to all wells.

-

Continue to record the fluorescence intensity for several minutes to capture the peak calcium mobilization signal.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium response.

-

Determine the percent inhibition of the agonist response at each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Assay Workflow Diagrams

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[4] These distinct coupling preferences lead to different intracellular signaling cascades.

Caption: Canonical Gq-coupled signaling pathway for M1 and M3 receptors.

Caption: Canonical Gi-coupled signaling pathway for M2 and M4 receptors.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the functional calcium mobilization assay used to determine the antagonist potency of this compound.

Caption: Workflow for a cell-based calcium mobilization antagonist assay.

References

- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of VU6019650: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2][3][4] Its development as a chemical probe and potential therapeutic agent for disorders such as opioid use disorder necessitates a thorough understanding of its in vitro pharmacological properties.[1][2][3][4] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding and functional activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Core Data Presentation

The in vitro activity of this compound has been primarily characterized by its inhibitory potency against the human M5 muscarinic acetylcholine receptor and its selectivity over other muscarinic receptor subtypes.

| Parameter | Receptor Subtype | Value | Assay Type |

| IC50 | Human M5 mAChR | 36 nM | Calcium Mobilization |

| Selectivity | Human M1-M4 mAChR | >100-fold | Calcium Mobilization |

Signaling Pathway

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1][2][5][6] Upon activation by an agonist, the M5 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound blocks this pathway by competitively binding to the orthosteric site, thereby preventing agonist-induced activation.

Experimental Protocols

The in vitro characterization of this compound relies on specific and robust experimental methodologies. The following are detailed protocols for the key assays used to determine its potency and selectivity.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the target receptor.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in appropriate media.[7]

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Addition: this compound is serially diluted and added to the wells. The plates are incubated to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.

Brain Slice Electrophysiology

This assay assesses the functional antagonism of this compound on native receptors in a more physiologically relevant setting.

Experimental Workflow:

Detailed Methodology:

-

Brain Slice Preparation: Acute brain slices containing the ventral tegmental area (VTA) are prepared from rodents.

-

Cell Identification: Dopamine neurons within the VTA are identified based on their electrophysiological properties.[8]

-

Baseline Recording: The baseline spontaneous firing rate of the identified neurons is recorded using whole-cell patch-clamp electrophysiology.

-

Agonist Application: The non-selective muscarinic agonist, oxotremorine-M, is applied to the bath to increase the neuronal firing rate.[2][4]

-

Antagonist Application: this compound is then applied to the bath to determine its ability to block the oxotremorine-M-induced increase in firing rate.[1][3]

-

Data Analysis: The change in neuronal firing frequency in the presence of the agonist and antagonist is quantified to assess the functional antagonism of this compound.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of the M5 muscarinic acetylcholine receptor. The data generated from calcium mobilization assays and brain slice electrophysiology provide a solid foundation for its use as a pharmacological tool to investigate the physiological and pathological roles of the M5 receptor. The detailed protocols provided herein offer a guide for the replication and extension of these findings in future research.

References

- 1. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

VU6019650 binding affinity and IC50

An In-depth Technical Guide on the Binding Affinity and IC50 of VU6019650

Introduction

This compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] The M5 receptor is a G-protein coupled receptor (GPCR) that represents a novel therapeutic target for several central nervous system disorders, including opioid use disorder.[2] this compound's high selectivity and favorable physicochemical properties make it a valuable tool compound for preclinical research.[2][3] This document provides a comprehensive overview of the binding characteristics and functional potency of this compound, along with the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound Potency and Selectivity

The functional potency of this compound is primarily characterized by its half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

| Target | Assay Type | Parameter | Value (nM) | Selectivity |

| Human M5 mAChR | Calcium Mobilization | IC50 | 36 | - |

| Human M1-M4 mAChRs | Calcium Mobilization | IC50 | >3600 | >100-fold vs. M5 |

Table 1: Potency and Selectivity of this compound. The data demonstrates that this compound is a potent inhibitor of the human M5 receptor with an IC50 of 36 nM.[1][2][3][4] Importantly, it exhibits a high degree of selectivity, being over 100-fold more potent for the M5 subtype compared to the M1, M2, M3, and M4 subtypes.[1][2][3][4]

While IC50 values reflect the functional inhibition of receptor signaling, binding affinity is typically reported as the dissociation constant (Kd) or inhibition constant (Ki), determined through radioligand binding assays. The available literature primarily focuses on the functional antagonism of this compound, and specific Ki or Kd values are not prominently reported in the provided search results.

Experimental Protocols

The determination of this compound's IC50 value was achieved through a functional assay that measures the inhibition of agonist-induced intracellular calcium mobilization.

Calcium Mobilization Assay

This assay is a standard method for characterizing the activity of ligands targeting Gq-coupled receptors, such as the M5 mAChR. The activation of M5 receptors by an agonist leads to a signaling cascade that results in the release of calcium from intracellular stores. Antagonists, like this compound, will block this effect in a concentration-dependent manner.

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium flux in cells expressing the human M5 muscarinic receptor (hM5).

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO).[5]

-

Agonist: A fixed, sub-maximal (EC80) concentration of a muscarinic agonist such as Acetylcholine (ACh) or Carbachol.[5]

-

Antagonist: this compound at varying concentrations.

-

Calcium Indicator Dye: A fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR - Fluorometric Imaging Plate Reader).

Methodology:

-

Cell Culture and Plating: hM5-CHO cells are cultured under standard conditions and seeded into 96-well or 384-well microplates. The cells are grown to a near-confluent monolayer.

-

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

-

Compound Preparation: A dilution series of this compound is prepared in assay buffer.

-

Antagonist Incubation: The dye solution is removed, and the cells are incubated with the different concentrations of this compound for a predetermined period to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement and Agonist Addition: The microplate is placed into the fluorescence plate reader. A baseline fluorescence reading is established. The instrument then adds the fixed EC80 concentration of the agonist to all wells, and the fluorescence intensity is measured kinetically over time to capture the resulting calcium flux.

-

Data Analysis: The increase in fluorescence intensity following agonist addition corresponds to the magnitude of the calcium response. The response in the presence of different this compound concentrations is normalized to the response with agonist alone (0% inhibition) and a no-agonist control (100% inhibition). The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of M5 Receptor and Inhibition by this compound

The following diagram illustrates the Gq-coupled signaling pathway of the M5 muscarinic receptor and the point of inhibition by the orthosteric antagonist this compound.

Caption: M5 receptor signaling pathway and this compound's mechanism of action.

Experimental Workflow for IC50 Determination

The diagram below outlines the sequential steps of the calcium mobilization assay used to determine the IC50 of this compound.

Caption: Workflow diagram for a calcium mobilization-based IC50 assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of VU6019650: A Selective M5 Receptor Antagonist for Opioid Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2] This novel compound has emerged as a promising therapeutic candidate for the treatment of substance use disorders, particularly opioid use disorder (OUD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively blocking the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[3][4][5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

The M5 receptor is uniquely expressed on dopamine-containing neurons in the ventral tegmental area (VTA) and substantia nigra, key regions of the brain's reward circuitry. By antagonizing the M5 receptor in the VTA, this compound modulates the mesolimbic dopaminergic reward pathway, which is critically involved in the reinforcing effects of opioids.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Format | Value | Reference |

| Human M5 mAChR | IC50 | 36 nM | [1][2] |

| Human M1-M4 mAChRs | IC50 | >100-fold selectivity vs. M5 | [1][2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Clearance Profile | - | Suboptimal | [7] |

Key Experimental Protocols

The preclinical efficacy of this compound has been demonstrated in key in vitro and in vivo experiments. Detailed methodologies for these experiments are outlined below.

Acute Brain Slice Electrophysiology

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA.

Methodology:

-

Slice Preparation: Male Sprague-Dawley rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (250-300 µm thick) containing the VTA are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.

-

Drug Application: A baseline firing rate is established. The nonselective muscarinic agonist oxotremorine-M is applied to the bath to induce an increase in the firing rate of VTA dopamine neurons.

-

Antagonism: this compound is then co-applied with oxotremorine-M to assess its ability to block the agonist-induced increase in neuronal firing.[1]

Oxycodone Self-Administration in Rats

Objective: To evaluate the effect of this compound on the reinforcing effects of opioids.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used in this model.

-

Catheter Implantation: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of oxycodone.

-

Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of oxycodone, while pressing the "inactive" lever has no consequence.

-

Drug Administration: this compound is administered to the rats at a dose range that does not impair general motor output.

-

Data Analysis: The number of oxycodone infusions self-administered by the rats is recorded and analyzed to determine the effect of this compound on opioid-seeking behavior.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the M5 receptor and the experimental workflow for evaluating this compound.

Caption: M5 receptor signaling pathway and the antagonistic action of this compound.

Caption: Preclinical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of non-opioid therapeutics for OUD. Its high potency and selectivity for the M5 mAChR, coupled with its demonstrated efficacy in preclinical models of opioid reward, underscore its therapeutic potential. Further research and development of this compound and similar M5 antagonists are warranted to translate these promising preclinical findings into clinical applications for the treatment of opioid addiction.

References

- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Experimental Protocols for VU6019650: A Potent M5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1] It has shown promise in preclinical models for the treatment of opioid use disorder by modulating the mesolimbic dopaminergic reward circuitry. This document provides detailed in vivo experimental protocols for the evaluation of this compound, including its effects on opioid self-administration, locomotor activity, and its pharmacokinetic profile in rodents. Additionally, a protocol for ex vivo electrophysiological assessment in brain slices is described.

Key In Vivo Applications

-

Opioid Self-Administration: To assess the efficacy of this compound in reducing the reinforcing effects of opioids.

-

Locomotor Activity: To evaluate the potential side effects of this compound on general motor function.

-

Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Ex Vivo Electrophysiology: To investigate the cellular mechanism of action of this compound on dopamine neuron activity.

Quantitative Data Summary

| Parameter | Species | Model | This compound Dose (mg/kg, i.p.) | Vehicle | Outcome |

| Oxycodone Self-Administration | Sprague-Dawley Rat | Intravenous Self-Administration | 10, 30, 56.6 | 10% Tween 80 in Saline | Dose-dependent reduction in oxycodone infusions |

| Locomotor Activity | Sprague-Dawley Rat | Open Field Test | 10, 30, 56.6 | 10% Tween 80 in Saline | No significant effect on distance traveled |

| Pharmacokinetics (PK) | Sprague-Dawley Rat | N/A | 10 (p.o.), 3 (i.v.) | N/A | See Table 2 for details |

Table 1: Summary of In Vivo Behavioral and Efficacy Studies.

| Parameter | Value (at 10 mg/kg, p.o.) | Value (at 3 mg/kg, i.v.) |

| Cmax (ng/mL) | 154 ± 34 | 487 ± 78 |

| Tmax (h) | 0.5 | 0.08 |

| AUClast (ng·h/mL) | 485 ± 96 | 450 ± 72 |

| Half-life (t1/2) (h) | 2.1 ± 0.3 | 1.8 ± 0.2 |

| Bioavailability (%) | 32 | N/A |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats.

Experimental Protocols

Oxycodone Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of oxycodone.

Workflow:

Figure 1: Workflow for the oxycodone self-administration experiment.

Methodology:

-

Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water.

-

Surgery: Rats are anesthetized with isoflurane and surgically implanted with an indwelling intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to a port on the back.

-

Recovery: Animals are allowed at least 7 days of post-operative recovery before the start of behavioral training. Catheter patency is maintained by daily flushing with a heparinized saline solution.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.

-

Training:

-

Rats are trained to self-administer oxycodone (0.15 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.

-

A response on the active lever results in an infusion of oxycodone and a 5-second presentation of a stimulus light, followed by a 20-second timeout period. Responses on the inactive lever are recorded but have no programmed consequences.

-

Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

Testing:

-

On the test day, rats are pretreated with this compound (10, 30, or 56.6 mg/kg) or vehicle (10% Tween 80 in saline) via intraperitoneal (i.p.) injection 30 minutes before the self-administration session.

-

The number of active and inactive lever presses, and the total number of oxycodone infusions are recorded.

-

Locomotor Activity Assessment

This protocol is used to determine if this compound has any sedative or stimulant effects on general motor activity.

Workflow:

Figure 2: Workflow for the locomotor activity assessment.

Methodology:

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Apparatus: Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically track animal movement.

-

Procedure:

-

Rats are habituated to the testing room for at least 30 minutes before the experiment.

-

Animals are then placed in the open field arena for a 30-minute habituation period.

-

Following habituation, rats are removed, administered this compound (10, 30, or 56.6 mg/kg, i.p.) or vehicle, and immediately returned to the arena.

-

Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for 60 minutes.

-

Pharmacokinetic (PK) Study

This protocol determines the pharmacokinetic properties of this compound following oral and intravenous administration.

Workflow:

Figure 3: Workflow for the pharmacokinetic study.

Methodology:

-

Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

-

Dosing:

-

Oral (p.o.): this compound is administered via oral gavage at a dose of 10 mg/kg.

-

Intravenous (i.v.): this compound is administered as a bolus injection via the tail vein at a dose of 3 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) are calculated using non-compartmental analysis.

Ex Vivo Brain Slice Electrophysiology

This protocol examines the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA).

Signaling Pathway:

Figure 4: Simplified M5 receptor signaling pathway in VTA dopamine neurons and the antagonistic action of this compound.

Methodology:

-

Animals: Male Sprague-Dawley rats (P21-P35).

-

Slice Preparation:

-

Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal slices (250 µm thick) containing the VTA are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at 32°C for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on visually identified dopamine neurons in the VTA.

-

Neurons are held in current-clamp mode to monitor their spontaneous firing rate.

-

-

Drug Application:

-

A stable baseline firing rate is established.

-

The muscarinic agonist, oxotremorine-M, is bath-applied to increase the firing rate of dopamine neurons.

-

This compound is then co-applied to assess its ability to antagonize the effects of oxotremorine-M.

-

-

Data Analysis: Changes in the firing frequency of VTA dopamine neurons in response to drug application are recorded and analyzed.

References

Application Notes and Protocols for VU6019650 in Rodent Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a key modulator of the mesolimbic dopamine system, which is strongly implicated in the rewarding and reinforcing effects of drugs of abuse.[3][4] Primarily located on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), the M5 receptor influences dopamine release in the nucleus accumbens (NAc) and striatum.[3] Antagonism of the M5 receptor is a promising therapeutic strategy for the treatment of substance use disorders, as evidenced by preclinical studies with various M5 antagonists and in M5 receptor knockout mice.[3][4][5] These studies have demonstrated a reduction in the self-administration of drugs like cocaine and opioids.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound in rodent models of addiction, with a focus on opioid self-administration. The following sections detail the pharmacological properties of this compound, quantitative data from preclinical studies, and detailed experimental protocols for its application in behavioral assays.

Pharmacological Profile of this compound

| Property | Value | Reference |

| Mechanism of Action | Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor | [1][2] |

| Potency (human M5 IC50) | 36 nM | [1][2] |

| Selectivity | >100-fold selectivity against human M1-M4 receptors | [1][2] |

| Key Application | Inhibition of drug self-administration | [1][2] |

Quantitative Data: Effect of this compound on Oxycodone Self-Administration in Rats

The following table summarizes the key findings from a study investigating the effect of this compound on oxycodone self-administration in male Sprague-Dawley rats.[1]

| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Oxycodone Infusions (± SEM) | % of Vehicle Control |

| Vehicle | - | 15.2 ± 2.1 | 100% |

| This compound | 10 | 10.5 ± 1.5 | ~69% |

| This compound | 30 | 7.8 ± 1.1 | ~51% |

Note: Data are adapted from Garrison et al., 2022. The study demonstrated a dose-dependent reduction in oxycodone self-administration following this compound administration. Importantly, the effective doses did not impair general motor output.[1]

Experimental Protocols

Intravenous Self-Administration of Oxycodone in Rats

This protocol is adapted from studies evaluating the effects of M5 receptor antagonists on opioid reinforcement.[1][6]

Objective: To assess the effect of this compound on the reinforcing properties of oxycodone.

Materials:

-

Male Sprague-Dawley rats

-

Standard operant conditioning chambers

-

Intravenous catheters

-

This compound

-

Oxycodone hydrochloride

-

Sterile saline

-

Heparinized saline

-

Syringe pumps

Procedure:

-

Surgical Catheter Implantation:

-

Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

-

The catheter should be externalized between the scapulae.

-

Allow a recovery period of at least 5-7 days, during which the catheters are flushed daily with heparinized saline to maintain patency.[7]

-

-

Acquisition of Oxycodone Self-Administration:

-

Train rats to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) in daily 2-hour sessions.

-

Place rats in the operant chambers, where they can press an "active" lever to receive an intravenous infusion of oxycodone. A second, "inactive" lever is also present but has no programmed consequences.

-

Each infusion is typically paired with a discrete cue complex (e.g., a light and a tone) to facilitate learning.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

This compound Treatment and Testing:

-

Once a stable baseline is established, administer this compound or vehicle (intraperitoneally, i.p.) at a predetermined time before the self-administration session (e.g., 30 minutes).

-

Test a range of this compound doses (e.g., 10 and 30 mg/kg) in a within-subjects Latin square design.

-

Record the number of active and inactive lever presses, and the number of infusions earned during the session.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of this compound to the vehicle control.

-

Cue-Induced Reinstatement of Drug-Seeking Behavior

This is a generalized protocol for a reinstatement model, which is a common preclinical model of relapse.[8][9][10] While a specific study on this compound in a reinstatement paradigm was not identified, this protocol can be adapted to test its efficacy in preventing relapse.

Objective: To evaluate the effect of this compound on cue-induced reinstatement of drug-seeking behavior.

Procedure:

-

Acquisition of Drug Self-Administration:

-

Follow the procedure for acquisition as described in the self-administration protocol above.

-

-

Extinction:

-

Following stable self-administration, begin extinction training.

-

During extinction sessions, presses on the active lever no longer result in drug infusion or the presentation of drug-associated cues.

-

Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline rate).

-

-

Reinstatement Test:

-

The day after the extinction criterion is met, administer this compound or vehicle.

-

Place the rats back into the operant chambers and present the drug-associated cues (light and tone) contingent on pressing the previously active lever. No drug is delivered.

-

Record the number of active and inactive lever presses. A significant increase in active lever pressing compared to the final day of extinction is considered reinstatement of drug-seeking behavior.

-

-

Data Analysis:

-

Compare the number of active lever presses between the this compound-treated and vehicle-treated groups using statistical tests such as a t-test or ANOVA.

-

Visualizations

Caption: M5 receptor signaling pathway in the context of addiction.

Caption: Experimental workflow for intravenous self-administration.

Caption: Logical flow of a reinstatement experiment.

References

- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reinstatement model of drug relapse: history, methodology and major findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Context-induced relapse to drug seeking: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiology Studies with VU6019650

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] It has emerged as a valuable pharmacological tool for investigating the role of M5 receptors in various physiological and pathological processes, particularly within the central nervous system. Electrophysiology studies have been instrumental in characterizing the functional effects of this compound on neuronal activity.

These application notes provide a comprehensive overview of the use of this compound in electrophysiology, with a focus on its inhibitory effect on muscarinic agonist-induced neuronal firing. Detailed protocols for acute brain slice preparation and whole-cell patch-clamp recording from midbrain dopamine neurons are provided to facilitate the design and execution of experiments.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | M5 mAChR | 36 nM | [1][2][3][4] |

| Selectivity | Human | M1-M4 mAChRs | >100-fold vs. M5 | [1][2][3] |

| Effective Concentration | Rat | VTA Dopamine Neurons | 1 µM (to block Oxotremorine-M effect) | [3] |

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the M5 muscarinic acetylcholine receptor. In the context of the ventral tegmental area (VTA), acetylcholine (ACh) released from cholinergic afferents can bind to M5 receptors on dopamine neurons, leading to their depolarization and an increase in firing rate. This compound blocks this interaction, thereby preventing the excitatory effects of M5 receptor activation.

Experimental Protocols

The following protocols are designed for investigating the effect of this compound on muscarinic agonist-induced firing of dopamine neurons in acute midbrain slices.

Experimental Workflow

Protocol 1: Acute Midbrain Slice Preparation

This protocol describes the preparation of acute brain slices containing the ventral tegmental area (VTA) from rodents.

Materials:

-

Rodent (mouse or rat)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, scalpel)

-

Petri dishes

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold slicing artificial cerebrospinal fluid (aCSF)

-

Recording aCSF

-

Incubation chamber

Solutions:

-

Slicing aCSF (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.2 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 10 MgSO4, 0.5 CaCl2. pH adjusted to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

-

Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 MgSO4, 2 CaCl2. pH 7.3-7.4. Osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

Procedure:

-

Anesthetize the animal deeply according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated slicing aCSF until the liver is cleared of blood.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing aCSF.

-

Mount the brain onto the vibratome stage. For VTA slices, a coronal or horizontal slicing orientation can be used.

-

Cut 250-300 µm thick slices in ice-cold, carbogenated slicing aCSF.

-

Transfer the slices to an incubation chamber containing slicing aCSF at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to recover for at least 1 hour before recording. Slices should be continuously bubbled with carbogen.

Protocol 2: Whole-Cell Patch-Clamp Recording and Drug Application

This protocol details the procedure for recording from VTA dopamine neurons and applying this compound and the agonist oxotremorine-M.

Materials:

-

Prepared acute midbrain slices

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Internal solution

-

Perfusion system

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Oxotremorine-M stock solution (e.g., 10 mM in water)

Solutions:

-

Internal Solution (K-gluconate based, in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm.

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at 32-34°C.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Visually identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more regular firing pattern compared to other VTA neurons.

-

Approach a neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record the baseline spontaneous firing rate of the neuron in current-clamp mode for at least 5 minutes.

-

Bath perfuse this compound at a final concentration of 1 µM for 10-15 minutes.

-

While continuing to perfuse with this compound, co-apply the muscarinic agonist oxotremorine-M at a final concentration of 10 µM.

-

Record the neuronal firing rate for the duration of the drug application (typically 5-10 minutes).

-

Washout the drugs by perfusing with recording aCSF for at least 15 minutes.

-

Analyze the change in firing frequency before, during, and after drug application.

Mandatory Visualizations

Logical Relationship of Experimental Steps

These detailed application notes and protocols provide a solid foundation for researchers to investigate the effects of this compound on neuronal electrophysiology. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.

References

- 1. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU6019650 Dissolution in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR), with an IC50 of 36 nM.[1] Its selectivity is over 100-fold for the M5 subtype compared to M1-4 receptors.[1][2] This compound is a valuable tool for studying the role of M5 receptors in various physiological processes, including its potential therapeutic applications in opioid use disorder.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays.

Data Presentation

Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 8.33 | 20.24 | Requires sonication and warming to 60°C for complete dissolution. Use freshly opened, anhydrous DMSO. |

Data sourced from MedchemExpress product information.[1]

Recommended Final DMSO Concentration in Assays

| Cell-Based Assays | Maximum Recommended Final DMSO Concentration | Rationale |

| General Cell Culture | < 0.5% v/v | To avoid solvent-induced cytotoxicity and off-target effects.[3][4] |

| Sensitive Assays | ≤ 0.1% v/v | Some cell lines and assays can be sensitive to DMSO, affecting experimental outcomes.[5] Always include a vehicle control. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use and diluted to working concentrations.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.11 mg of this compound (Molecular Weight: 411.5 g/mol ).

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube. For 1 mg of this compound, adding 2.43 mL of DMSO will yield a 1 mM solution; adjust the volume accordingly for a 10 mM concentration.

-

Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially suspend the compound.

-

Heating and Sonication:

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates remain, repeat the heating and sonication steps.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium appropriate for your assay

-

Sterile dilution tubes

-

Calibrated pipettes

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions.

-

Prepare an intermediate dilution of the stock solution in DMSO if necessary. .

-

For the final dilution into the aqueous buffer or medium, add the this compound stock or intermediate dilution to the buffer/medium while vortexing gently. This rapid mixing helps to prevent the compound from precipitating out of the solution.

-

-

Final Concentration: Calculate the required volume of the stock solution to achieve the desired final concentration in your assay, ensuring the final DMSO concentration remains below 0.5% (or lower for sensitive assays).

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of the assay buffer. The final DMSO concentration in this case would be 0.1%.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.

-

Use Immediately: It is recommended to use the freshly prepared working solution immediately for the best results.

Mandatory Visualizations

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU6019650 in Rat Self-Administration Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist, in rat self-administration studies. The protocols outlined below are based on established methodologies and findings from preclinical research investigating the therapeutic potential of this compound for substance use disorders.

Introduction

This compound is a systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) with high selectivity over other mAChR subtypes.[1] The M5 receptor is a key target in the mesolimbic dopamine system, a critical neural circuit in reward and addiction. By antagonizing the M5 receptor, this compound has been shown to inhibit the reinforcing effects of opioids, such as oxycodone, in rat self-administration models, suggesting its potential as a novel therapeutic for opioid use disorder.[1] These notes provide detailed information on the appropriate dosage, experimental setup, and underlying signaling pathways relevant to conducting such studies.

Quantitative Data Summary